molecular formula C13H13BrN2O B5610472 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole CAS No. 5906-49-0

4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole

Cat. No. B5610472
CAS RN: 5906-49-0
M. Wt: 293.16 g/mol
InChI Key: TVSLGNRCZRTTNZ-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a pyrazole derivative that has been synthesized through a unique method, making it an interesting compound to study. In

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the COX enzyme, this compound may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, this compound was found to reduce the levels of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole in lab experiments is its unique synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole. One direction is the development of new drugs based on this compound's anti-inflammatory and analgesic properties. Another direction is the synthesis of new metal-organic frameworks using this compound as a precursor. Finally, this compound's potential use as a catalyst in the degradation of organic pollutants could be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique synthesis method, anti-inflammatory and analgesic properties, and potential use in material science and environmental science make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole can be synthesized through a three-step process. The first step involves the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of thionyl chloride. In the second step, the resulting acid chloride is reacted with phenylacetic acid to form 4-phenylacetyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride. Finally, the addition of bromine to the acid chloride yields this compound.

Scientific Research Applications

4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage and separation. In environmental science, this compound has been studied for its potential use as a catalyst in the degradation of organic pollutants.

properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLGNRCZRTTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351436
Record name ST4047286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5906-49-0
Record name ST4047286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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